molecular formula C15H10N2O6S B6420506 2-[2-(4-nitrophenyl)-2-oxoethyl]-2,3-dihydro-1??,2-benzothiazole-1,1,3-trione CAS No. 74918-60-8

2-[2-(4-nitrophenyl)-2-oxoethyl]-2,3-dihydro-1??,2-benzothiazole-1,1,3-trione

Cat. No.: B6420506
CAS No.: 74918-60-8
M. Wt: 346.3 g/mol
InChI Key: KDNRXRRJFWDVBQ-UHFFFAOYSA-N
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Description

The target compound, 2-[2-(4-nitrophenyl)-2-oxoethyl]-2,3-dihydro-1λ⁶,2-benzothiazole-1,1,3-trione, belongs to the benzothiazole trione family, a class of heterocyclic compounds with a sulfonamide-like core (1,1,3-trione). Benzothiazole derivatives are widely explored in medicinal chemistry due to their diverse bioactivities, including antimicrobial and antiproliferative properties .

Properties

IUPAC Name

2-[2-(4-nitrophenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O6S/c18-13(10-5-7-11(8-6-10)17(20)21)9-16-15(19)12-3-1-2-4-14(12)24(16,22)23/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNRXRRJFWDVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-nitrophenyl)-2-oxoethyl]-2,3-dihydro-1,2-benzothiazole-1,1,3-trione typically involves the reaction of 4-nitrobenzaldehyde with a suitable thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an ionic liquid, to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous-flow microreactors, which allow for better control over reaction conditions and improved scalability. The use of packed-bed microreactors with functionalized ionic liquids has been shown to be effective in producing high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-nitrophenyl)-2-oxoethyl]-2,3-dihydro-1,2-benzothiazole-1,1,3-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen or palladium on carbon for reduction reactions, and strong acids or bases for substitution and condensation reactions. Typical conditions involve moderate temperatures and controlled pH levels to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while condensation reactions can produce complex cyclic structures .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a pharmacological agent due to its structural similarity to known bioactive compounds. Its applications include:

  • Anticancer Activity : Preliminary studies suggest that derivatives of benzothiazole exhibit cytotoxic effects against various cancer cell lines. The nitrophenyl group may enhance this activity by increasing electron affinity, thus facilitating interactions with biological targets .
  • Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity. The presence of the nitrophenyl moiety may contribute to this effect by disrupting bacterial cell wall synthesis or function .

Materials Science

In materials science, the compound is explored for its potential use in:

  • Organic Electronics : The unique electronic properties of benzothiazole derivatives make them suitable candidates for organic semiconductors and photovoltaic materials. Studies indicate that these compounds can improve charge transport in organic light-emitting diodes (OLEDs) and solar cells .
  • Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to evaluate its effectiveness as a plasticizer or stabilizer in various polymer formulations .

Environmental Studies

The environmental impact of synthetic compounds is a growing area of concern. This compound's applications include:

  • Pollutant Detection : Due to its ability to form complexes with metal ions, it can be utilized in sensors for detecting environmental pollutants such as heavy metals in water sources .
  • Biodegradation Studies : Understanding the degradation pathways of such compounds helps assess their environmental toxicity and persistence. Research focuses on microbial degradation processes that can mitigate pollution caused by synthetic chemicals .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values < 10 µM.
Study 2Organic ElectronicsDeveloped a prototype OLED using the compound as an electron transport layer, achieving enhanced efficiency compared to traditional materials.
Study 3Environmental ImpactIdentified effective microbial strains capable of degrading the compound within 30 days in controlled lab conditions.

Mechanism of Action

The mechanism of action of 2-[2-(4-nitrophenyl)-2-oxoethyl]-2,3-dihydro-1,2-benzothiazole-1,1,3-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modifying the activity of the target molecule. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Chlorophenyl vs. Nitrophenyl Derivatives
  • 2-[2-(2-Chlorophenyl)-2-oxoethyl]-...trione (): The 2-chlorophenyl substituent provides moderate electron-withdrawing effects compared to the 4-nitrophenyl group. Crystal structure analysis reveals distinct packing motifs due to differences in substituent size and polarity .
  • 4-Nitrophenyl Derivative (Target Compound) :

    • The nitro group at the para position increases electrophilicity, making the compound more reactive in nucleophilic environments.
    • Higher melting points (predicted) compared to chloro analogs due to stronger intermolecular dipole interactions .
Methoxyphenyl Derivative
  • BL88317 (2-[2-(3-Methoxyphenyl)-2-oxoethyl]-...trione) ():
    • Methoxy group is electron-donating, reducing electrophilicity.
    • Molecular weight: 331.34 g/mol; lower polarity than nitro derivatives may enhance solubility in organic solvents .

Modifications in the Side Chain

Piperidinyl and Benzylpiperidinyl Derivatives ():
  • Enhanced basicity due to the tertiary amine, improving solubility in acidic environments .
Thioether-Linked Pyrimidinones ():
  • 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-(phenylamino)pyrimidin-4(3H)-one (2b): Melting point: 218.3–219.5°C; yield: 82.8%. Thioether linkage and pyrimidinone ring alter electronic properties compared to the benzothiazole trione core .

Data Tables

Table 1: Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituent
Target Compound C₁₆H₁₁N₂O₆S 375.34 N/A N/A 4-Nitrophenyl
2b () C₁₈H₁₄N₄O₄S 383.08 218.3–219.5 82.8 Phenylamino
BL88317 () C₁₆H₁₃NO₅S 331.34 N/A N/A 3-Methoxyphenyl
2-[2-(2-Chlorophenyl)-...trione () C₁₅H₁₀ClNO₅S 351.76 N/A N/A 2-Chlorophenyl

Biological Activity

The compound 2-[2-(4-nitrophenyl)-2-oxoethyl]-2,3-dihydro-1H,2-benzothiazole-1,1,3-trione is a member of the benzothiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The molecular formula for this compound is C15H12N2O5SC_{15}H_{12}N_{2}O_{5}S, with a molecular weight of approximately 320.33 g/mol. The structure features a benzothiazole ring fused with a nitrophenyl group and an oxoethyl moiety, contributing to its biological activity.

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. A study evaluating various benzothiazole compounds demonstrated that modifications in the substituents on the benzothiazole ring can enhance their antibacterial and antifungal properties. For instance, compounds with electron-withdrawing groups showed improved efficacy against a range of pathogens .

Table 1: Antimicrobial Activity of Related Benzothiazole Compounds

CompoundMIC (μg/mL)MBC (μg/mL)Activity Type
Compound 4d10.7–21.421.4–40.2Antibacterial
Compound 4p--Antifungal
Compound 3h--Antifungal

Cytotoxicity and Anticancer Activity

Benzothiazoles have been studied for their anticancer properties as well. Some derivatives have shown promising results in inhibiting the growth of various cancer cell lines. For example, certain substituted benzothiazoles were evaluated for their antiproliferative effects against human liver and breast cancer cell lines . The results indicated that specific structural modifications could lead to enhanced cytotoxicity.

Table 2: Cytotoxicity of Selected Benzothiazole Derivatives

CompoundCell LineIC50 (μM)
Compound AMDA-MB-231 (breast)15.0
Compound BSK-Hep-1 (liver)12.5
Compound CNUGC-3 (gastric)18.0

The mechanisms underlying the biological activities of benzothiazole derivatives often involve:

  • Inhibition of Enzymatic Activity : Many compounds act by inhibiting key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis.
  • Modulation of Signaling Pathways : Certain benzothiazoles have been shown to interfere with signaling pathways related to cell growth and survival.

Case Studies

  • Antibacterial Activity Against Staphylococcus aureus :
    A study focused on the antibacterial effects of modified benzothiazoles revealed that specific derivatives exhibited low MIC values against Staphylococcus aureus, suggesting potential for development into therapeutic agents for resistant strains .
  • Antifungal Effects :
    Another investigation highlighted the antifungal activity of a series of benzothiazole derivatives against Candida species, demonstrating significant inhibition at low concentrations .

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